[2-(1H-indazol-1-yl)ethyl]dimethylamine
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Overview
Description
[2-(1H-indazol-1-yl)ethyl]dimethylamine: is a heterocyclic compound that features an indazole ring attached to an ethyl chain, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indazole and ethyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring.
Reduction: Reduction reactions can target the double bonds within the indazole ring.
Substitution: The ethyl chain and dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of partially or fully reduced indazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Anticancer Research: Derivatives of indazole have shown potential anticancer activity.
Antimicrobial Agents: The compound can be modified to enhance its antimicrobial properties.
Industry:
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism by which [2-(1H-indazol-1-yl)ethyl]dimethylamine exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- [2-(1H-indazol-1-yl)ethyl]amine
- [2-(1H-indazol-1-yl)ethyl]methylamine
- [2-(1H-indazol-1-yl)ethyl]trimethylamine
Uniqueness:
- Structural Differences: The presence of the dimethylamine group distinguishes it from other similar compounds.
- Biological Activity: The specific arrangement of functional groups can lead to unique biological activities and applications.
Properties
CAS No. |
23301-30-6 |
---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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